Lecozotan Exhibits a Unique Receptor Selectivity Profile Compared to WAY-100635
Lecozotan demonstrates high affinity for the 5-HT1A receptor (Ki = 1.6 ± 0.3 nM for [3H]8-OH-DPAT; Ki = 4.5 ± 0.6 nM for [3H]WAY-100635) [1]. Its selectivity profile against dopamine D4 receptors (Ki = 98 nM) yields a selectivity ratio of ~60-fold [1]. In contrast, WAY-100635, while displaying higher affinity for 5-HT1A (Ki = 0.39 nM), exhibits a lower selectivity margin against D4 receptors (Ki = 2.4 nM, ~6-fold selectivity) [2][3]. This difference in off-target receptor engagement is critical for minimizing dopaminergic side effects.
| Evidence Dimension | 5-HT1A Binding Affinity (Ki) and Selectivity vs. D4 Receptor |
|---|---|
| Target Compound Data | Lecozotan: 5-HT1A Ki = 1.6 nM (agonist radioligand), 4.5 nM (antagonist radioligand); D4 Ki = 98 nM; selectivity ratio ≈ 60-fold |
| Comparator Or Baseline | WAY-100635: 5-HT1A Ki = 0.39 nM; D4 Ki = 2.4 nM; selectivity ratio ≈ 6-fold |
| Quantified Difference | Lecozotan exhibits approximately 10-fold greater selectivity for 5-HT1A over D4 receptors compared to WAY-100635. |
| Conditions | Radioligand binding assays using cloned human 5-HT1A receptor expressed in CHO cells |
Why This Matters
Higher selectivity reduces off-target dopamine receptor interactions, a key consideration for CNS studies where D4 modulation may confound cognitive outcomes.
- [1] Schechter LE, Smith DL, Rosenzweig-Lipson S, et al. Lecozotan (SRA-333): A Selective Serotonin 1A Receptor Antagonist That Enhances the Stimulated Release of Glutamate and Acetylcholine in the Hippocampus and Possesses Cognitive-Enhancing Properties. J Pharmacol Exp Ther. 2005;314(3):1274-1289. doi:10.1124/jpet.105.086363 View Source
- [2] WAY-100635 Maleate_product_DataBase_PeptideDB. PeptideDB. Accessed 2026. View Source
- [3] WAY-100635 | Ligand Activity Charts. Guide to Pharmacology. Accessed 2026. View Source
